molecular formula C6H6Br2O B13616798 2-Bromo-5-(2-bromoethyl)furan

2-Bromo-5-(2-bromoethyl)furan

Cat. No.: B13616798
M. Wt: 253.92 g/mol
InChI Key: CVXCUBSJABEERY-UHFFFAOYSA-N
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Description

2-Bromo-5-(2-bromoethyl)furan is an organic compound belonging to the furan family, characterized by a five-membered aromatic ring containing one oxygen atom and four carbon atoms. This compound is notable for its two bromine atoms attached to the furan ring and an ethyl group, making it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(2-bromoethyl)furan can be achieved through several methods. One common approach involves the bromination of 5-ethylfuran using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . This method ensures selective bromination at the desired positions on the furan ring.

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(2-bromoethyl)furan undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The furan ring can be oxidized to form different derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine atoms or modify the ethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted furans, while oxidation can produce furanones or other oxygenated derivatives.

Scientific Research Applications

2-Bromo-5-(2-bromoethyl)furan has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(2-bromoethyl)furan involves its interaction with various molecular targets and pathways. The bromine atoms and the furan ring play crucial roles in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-methylfuran: Similar structure but with a methyl group instead of an ethyl group.

    2-Bromo-5-nitrofuran: Contains a nitro group, leading to different reactivity and applications.

    2-Bromo-5-ethylfuran: Lacks the second bromine atom, resulting in different chemical properties.

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry .

Properties

Molecular Formula

C6H6Br2O

Molecular Weight

253.92 g/mol

IUPAC Name

2-bromo-5-(2-bromoethyl)furan

InChI

InChI=1S/C6H6Br2O/c7-4-3-5-1-2-6(8)9-5/h1-2H,3-4H2

InChI Key

CVXCUBSJABEERY-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)Br)CCBr

Origin of Product

United States

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